molecular formula C19H19N5O2 B11232595 1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11232595
M. Wt: 349.4 g/mol
InChI Key: VGADADKCIJZBLF-UHFFFAOYSA-N
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Description

1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones . The pyrrolidine-3-carboxamide moiety can be introduced through amide bond formation using appropriate coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid derivatives, while reduction can produce indazole-3-ylmethanol derivatives .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N5O2/c25-17-11-14(19(26)21-10-7-13-5-8-20-9-6-13)12-24(17)18-15-3-1-2-4-16(15)22-23-18/h1-6,8-9,14H,7,10-12H2,(H,21,26)(H,22,23)

InChI Key

VGADADKCIJZBLF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC=NC=C4

Origin of Product

United States

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